4-(1-Ethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid
Description
4-(1-Ethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidine core substituted with a carboxylic acid group at position 3 and a 1-ethyl-pyrazole moiety at position 3.
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
4-(1-ethylpyrazol-4-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c1-2-13-6-7(3-12-13)8-4-11-5-9(8)10(14)15/h3,6,8-9,11H,2,4-5H2,1H3,(H,14,15) |
InChI Key |
IONSGRFGSXXQPK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2CNCC2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Ethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-3-ethyl-1-methylpyrazole with ethyl bromoacetate in the presence of a base can yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Ethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the pyrazole or pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(1-Ethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(1-Ethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The pyrrolidine moiety can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Modifications and Substituent Analysis
Key Observations :
- Substituent Diversity : The ethyl-pyrazole group in the target compound contrasts with methoxyphenyl (), trifluoromethyl (), and phenyl-pyrazole () substituents. Polar groups (e.g., methoxy, ureido) may improve solubility, while lipophilic groups (e.g., trifluoromethyl) enhance membrane permeability.
Implications for Target Compound :
Physicochemical and Functional Properties
- LogP and Solubility :
- Pyrazolo-pyridine cores () are prevalent in antiviral agents, hinting at possible applications for the target compound.
Biological Activity
4-(1-Ethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure
The compound features a pyrrolidine ring substituted with a pyrazole group at the 4-position and a carboxylic acid functional group at the 3-position. Its molecular formula is , and it is characterized by unique structural properties that influence its biological activity.
Anti-inflammatory Properties
Research indicates that 4-(1-Ethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid exhibits anti-inflammatory activity . The pyrazole moiety is often linked to pharmacological effects, including modulation of inflammatory pathways. Preliminary studies suggest that this compound may interact with specific receptors involved in pain and inflammation, potentially offering therapeutic benefits in managing inflammatory diseases.
Neurotransmitter Modulation
The compound has also been studied for its role in modulating neurotransmitter systems . It may influence various neurotransmitter receptors, which could have implications for treating neurological disorders. The specific mechanisms remain under investigation, but interactions with receptors involved in pain perception are of particular interest.
Synthesis and Characterization
The synthesis of 4-(1-Ethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid involves several synthetic routes that yield high purity products suitable for biological testing. Characterization methods such as NMR and mass spectrometry confirm the structural integrity of synthesized compounds .
In Vitro Assays
In vitro assays have been employed to evaluate the biological activity of this compound:
| Assay Type | Cell Line | Concentration (µM) | Viability (%) | Control |
|---|---|---|---|---|
| MTT Assay | A549 (Lung Cancer) | 100 | 78–86% | Cisplatin (CP) |
| Cytotoxicity Assay | HSAEC1-KT (Non-cancer) | 100 | Variable | Untreated Control |
These assays indicate that while the compound shows some cytotoxic effects, further optimization may be required to enhance its anticancer properties without affecting normal cells adversely .
The exact mechanisms by which 4-(1-Ethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid exerts its biological effects are still being elucidated. Current hypotheses suggest:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
